Defined Cis Stereochemistry vs. Undefined Diastereomeric Mixture for Chiral Resynthesis Fidelity
The defined (1S,3R) cis stereochemistry, confirmed by its unique InChI Key (CBYFMEDJHNTXQX-NTSWFWBYSA-N), provides absolute configurational control not possible with the cheaper diastereomer mixture (CAS 194534-83-3), whose undefined stereochemistry (InChI Key: CBYFMEDJHNTXQX-UHFFFAOYSA-N) introduces a second, uncontrolled stereocenter that can propagate into downstream products .
| Evidence Dimension | Stereochemical Purity and Definition |
|---|---|
| Target Compound Data | Single defined diastereomer; (1S,3R)-configuration |
| Comparator Or Baseline | 3-Hydroxycyclopentane-1-carbonitrile (Mixture of diastereomers, CAS 194534-83-3); undefined stereochemistry |
| Quantified Difference | The target compound is a single enantiomeric pair, whereas the comparator is a mixture of at least two stereoisomers. This difference is qualitative but crucial for stereoselective synthesis, as the mixture introduces a separate, uncontrolled stereocenter. |
| Conditions | Structural identity confirmed by InChI Key comparison (PubChem, CymitQuimica) |
Why This Matters
For procurement, selecting the cis isomer eliminates the risk of producing an inseparable 50/50 diastereomer mixture in subsequent reactions, which would otherwise necessitate costly chiral resolution steps or lead to complete synthetic failure.
